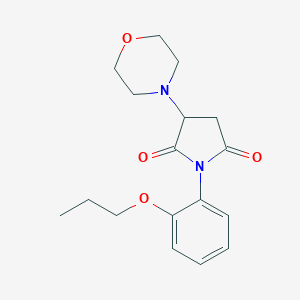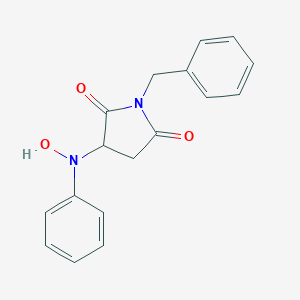
1-Benzyl-3-(N-Hydroxyanilino)pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H16N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones, such as “1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione”, has been reported in the literature. For instance, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of “1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a hydroxyanilino group .Wirkmechanismus
Mode of Action
It’s worth noting that the pyrrolidine-2,5-dione scaffold is versatile and can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would need further investigation for a comprehensive understanding.
Biochemical Pathways
Compounds with similar structures, such as pyrrolidine-2,5-diones, have been shown to inhibit carbonic anhydrase isoenzymes, which play crucial roles in several biochemical pathways .
Result of Action
Similar compounds have shown inhibitory activity against certain enzymes, suggesting potential biological activity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is its specificity for HDAC enzymes, which makes it a potentially safer and more effective therapeutic agent than other HDAC inhibitors that have broader activity. However, like other small molecule inhibitors, 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione has limitations in terms of its bioavailability, toxicity, and potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, including:
1. Further preclinical studies to evaluate the efficacy and safety of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione in various disease models.
2. Development of more potent and selective HDAC inhibitors based on the structure of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione.
3. Clinical trials to evaluate the safety and efficacy of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione in humans.
4. Investigation of the potential use of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione as a tool compound for studying the role of HDACs in disease pathogenesis.
5. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione.
In conclusion, 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. Further research is needed to fully evaluate its safety and efficacy, but the preclinical data suggest that it may be a valuable tool for the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
Synthesemethoden
The synthesis of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of N-hydroxyaniline with phosgene to form N-hydroxyphenyl isocyanate. The resulting compound is then reacted with benzylamine to form the benzylated intermediate, which is then cyclized with maleic anhydride to form 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
Organokatalytische Synthese von Pyrrolen
Die Verbindung wird in der organokatalytischen Synthese von Pyrrolen verwendet . Pyrrolringe sind aufgrund ihrer bemerkenswerten biologischen Aktivitäten, pharmazeutischen Anwendung, als Zwischenprodukt in der Synthese vieler Naturstoffe und in der Materialwissenschaft wichtig . Die [3 + 2]-Cycloadditionsreaktion hat sich als einer der vielversprechendsten Ansätze für die organokatalytische Synthese von Pyrrolen herauskristallisiert .
Arzneimittelforschung
Pyrrolidin-2,5-dion ist ein vielseitiges Gerüst in der Arzneimittelforschung . Es wird verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit erhöht, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Synthese von (S)-1-Benzyl-3-hydroxypyrrolidin-2,5-dion
Die Verbindung kann aus L-Äpfelsäure und Benzylamin durch eine Schmelzreaktion synthetisiert werden, ohne dass ein Lösungsmittel verwendet wird . Anschließend erfolgt die Reduktion mit Natriumborhydrid-Iod in Tetrahydrofuran .
Forschung und Entwicklung
Die Verbindung steht für die wissenschaftliche Forschung zur Verfügung . Sie kann in verschiedenen Experimenten und Studien verwendet werden, um ihre Eigenschaften und potenziellen Anwendungen zu untersuchen
Eigenschaften
IUPAC Name |
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZRDVZHJUQWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308101-38-4 |
Source


|
| Record name | 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
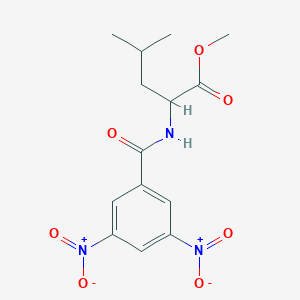
![3-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-{4-nitrophenyl}-2,3-dihydro-1,3-thiazole](/img/structure/B382125.png)
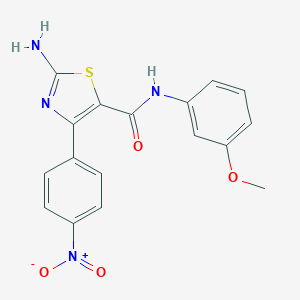
![Methyl 3-nitro-4-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B382127.png)

![3-[(Furan-2-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B382132.png)
![1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B382133.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B382134.png)
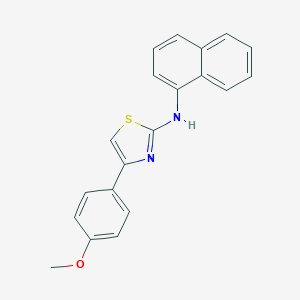
![5,5,5-Trifluoro-4-([((4-[(methoxycarbonyl)amino]phenyl)sulfonyl)amino]methyl)pentanoic acid](/img/structure/B382137.png)
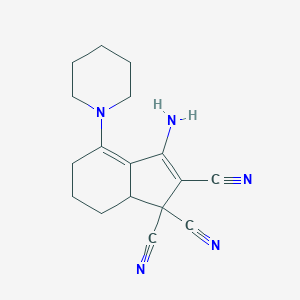
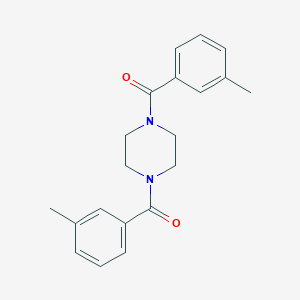
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B382145.png)
